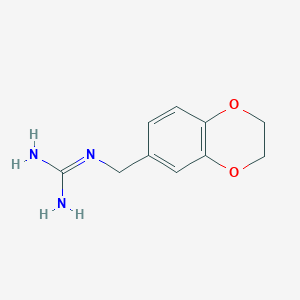
Guabenxan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guabenxan is a novel synthesis method that has gained attention in the scientific community for its potential use in various research applications.
Mécanisme D'action
Guabenxan works by binding to proteins and changing their fluorescence properties. It has been shown to selectively bind to cysteine residues on proteins, which can lead to changes in protein conformation and function.
Effets Biochimiques Et Physiologiques
Guabenxan has been shown to have minimal effects on cell viability and metabolism, making it a promising tool for studying protein-protein interactions in living cells. It has also been shown to have low toxicity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Guabenxan is its high selectivity for cysteine residues on proteins, which allows for specific labeling and detection of these residues. It also has a high quantum yield, which makes it a sensitive probe for fluorescence imaging. However, one limitation is that it requires a reducing agent, such as sodium dithionite, for synthesis, which can be difficult to work with and may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on Guabenxan. One area of interest is the development of new synthesis methods that do not require a reducing agent. Another area of interest is the use of Guabenxan in drug discovery and development, particularly for targeting proteins involved in disease processes. Additionally, Guabenxan could be used in combination with other fluorescent probes to study complex biological processes in living cells.
Conclusion
In conclusion, Guabenxan is a promising synthesis method that has potential applications in various scientific research areas. Its high selectivity for cysteine residues on proteins and sensitivity for fluorescence imaging make it a valuable tool for studying protein-protein interactions in living cells. While there are some limitations to its use, there are also several potential future directions for research on Guabenxan.
Applications De Recherche Scientifique
Guabenxan has shown potential in various scientific research applications, including drug discovery, protein-protein interaction studies, and fluorescence imaging. It has been used as a fluorescent probe to monitor protein-protein interactions in living cells, which has implications for drug discovery and development.
Propriétés
Numéro CAS |
19889-45-3 |
|---|---|
Nom du produit |
Guabenxan |
Formule moléculaire |
C10H13N3O2 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)guanidine |
InChI |
InChI=1S/C10H13N3O2/c11-10(12)13-6-7-1-2-8-9(5-7)15-4-3-14-8/h1-2,5H,3-4,6H2,(H4,11,12,13) |
Clé InChI |
WTDYJDLUNYALPM-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)CN=C(N)N |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)CN=C(N)N |
Autres numéros CAS |
19889-45-3 17471-82-8 |
Synonymes |
(1,4-benzodioxan-6-yl-methyl)guanidine guabenxan |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



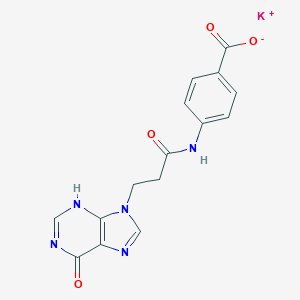

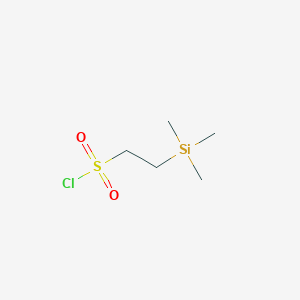
![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)
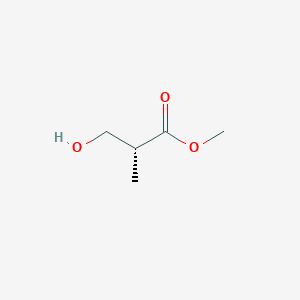
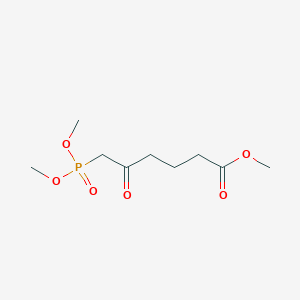
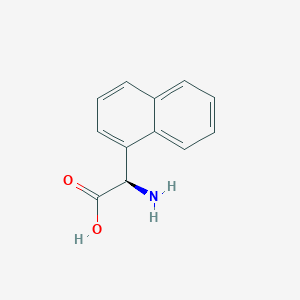

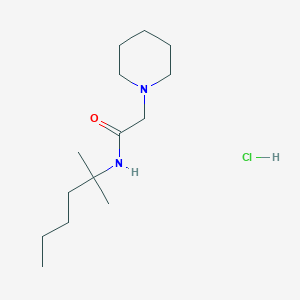
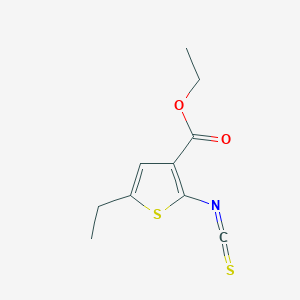
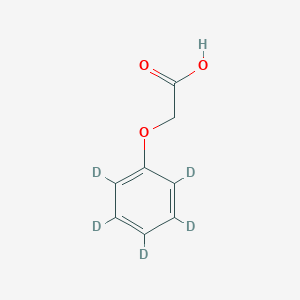
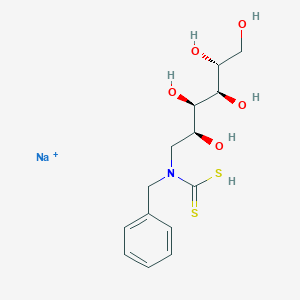
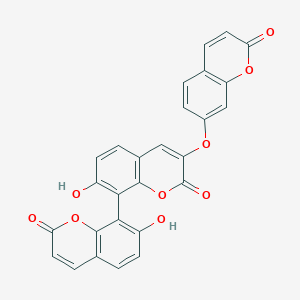
![7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione](/img/structure/B27114.png)